Leelamine Hydrochloride
Leelamine Hydrochloride
Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [3H]-CP55940 at a concentration of 10 µM. Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.
Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [ Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.
Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [ Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.
Brand Name:
Vulcanchem
CAS No.:
16496-99-4
VCID:
VC21145115
InChI:
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1
SMILES:
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
Molecular Formula:
C20H32ClN
Molecular Weight:
321.9 g/mol
Leelamine Hydrochloride
CAS No.: 16496-99-4
Cat. No.: VC21145115
Molecular Formula: C20H32ClN
Molecular Weight: 321.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [3H]-CP55940 at a concentration of 10 µM. Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources. Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [ Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources. |
|---|---|
| CAS No. | 16496-99-4 |
| Molecular Formula | C20H32ClN |
| Molecular Weight | 321.9 g/mol |
| IUPAC Name | [(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 |
| Standard InChI Key | CVPQLGCAWUAYPF-WFBUOHSLSA-N |
| Isomeric SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl |
| SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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